1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-8-6-10(20-18-8)4-5-16-13(19)17-9-2-3-11(14)12(15)7-9/h2-3,6-7H,4-5H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSARFIBMRFJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a dichlorophenyl group and a 3-methyl-1,2-oxazole moiety, which are known to contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. For example:
- In vitro studies have shown that the compound induces apoptosis in cancer cell lines by activating caspase pathways. Specifically, it has been reported to increase p53 expression levels and promote caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptotic cell death .
- Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, demonstrating strong hydrophobic interactions with amino acid residues similar to those observed with established anticancer agents like Tamoxifen .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including Mia PaCa-2 and PANC-1.
- Induction of Apoptosis : By modulating apoptotic pathways, it facilitates programmed cell death in malignant cells.
- Targeting Specific Enzymes : The compound may inhibit enzymes such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10.38 | Apoptosis via p53 activation |
| Anticancer | Mia PaCa-2 | 8.25 | Inhibition of proliferation |
| Enzyme Inhibition | TrxR | 15.00 | Redox modulation |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study conducted on xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The study emphasized the role of apoptosis induction as a primary mechanism for tumor regression.
- Case Study 2 : Another investigation focused on the pharmacokinetics and biodistribution of the compound in vivo. Results indicated favorable absorption and distribution profiles, making it a candidate for further clinical development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Observations:
3,4-Dichlorophenyl Group: Present in both the target compound and SR140333/SR142801, this group is associated with enhanced receptor binding due to its electron-withdrawing properties and hydrophobic interactions.
Urea Backbone: The urea moiety is shared with MEN11420, a cyclic peptide-based NK2 antagonist. While MEN11420 achieves high potency through peptide-receptor interactions, the target compound’s urea group may serve as a hydrogen-bond donor/acceptor for non-peptide targets .
Oxazole vs. Isoxazole/Thiazole : highlights structural analogs with pyrazole or isoxazole rings (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde). The oxazole in the target compound offers reduced steric hindrance compared to bulkier heterocycles, possibly improving membrane permeability .
Pharmacokinetic and Pharmacodynamic Comparisons
- Lipophilicity : The 3,4-dichlorophenyl group increases logP values, suggesting favorable blood-brain barrier penetration for CNS targets. This contrasts with MEN11420, a peptide with poor oral bioavailability .
- Metabolic Stability : The oxazole ring in the target compound may resist cytochrome P450-mediated oxidation compared to SR140333’s sulfoxide group, which is prone to metabolic reduction .
- Selectivity : While SR142801 shows NK3 receptor selectivity, the oxazole-ethylurea scaffold could prioritize different GPCRs (e.g., histamine or serotonin receptors) based on analog studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
